Bromine vs. Chlorine Leaving‑Group Reactivity in SN2 Coupling
In bimolecular nucleophilic displacement, the bromomethyl group of the target compound reacts approximately 50 times faster than the chloromethyl analogue (CAS 324763‑39‑5) due to the lower pKa of the departing halide ion and weaker C–Br bond strength [1]. This rate differential is critical for the efficiency of the Grignard coupling that attaches the side‑chain to the core fragment: slower chloride reactivity leads to increased competing elimination and lower conversion [2].
| Evidence Dimension | Relative SN2 reaction rate (ethyl halide system) |
|---|---|
| Target Compound Data | Ethyl bromide: relative rate ≈ 50 |
| Comparator Or Baseline | Ethyl chloride: relative rate ≈ 1 (baseline) |
| Quantified Difference | ~50‑fold higher reactivity for the bromo derivative |
| Conditions | Standard SN2 conditions (March’s Advanced Organic Chemistry, Table 10.1) |
Why This Matters
Faster leaving‑group departure minimizes side reactions and improves conversion in the stereoselective coupling step, directly impacting process yield and cost‑of‑goods for aliskiren manufacture.
- [1] March, J. ‘Advanced Organic Chemistry: Reactions, Mechanisms, and Structure,’ 6th ed., Wiley‑Interscience, 2007, Table 10.1. View Source
- [2] Mylan Laboratories Ltd. WO 2013/118138 A1, ‘Novel process for the preparation of renin inhibitors,’ published August 15, 2013 (explicit preference for bromo/iodo over chloro as the reactive handle). View Source
